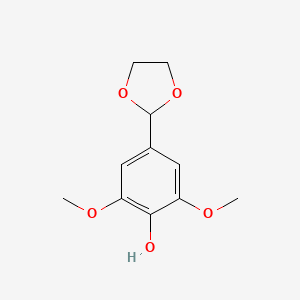
4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol is an organic compound characterized by the presence of a dioxolane ring attached to a dimethoxyphenol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of eco-friendly reductants such as glucose in alkaline medium has been explored for related compounds .
化学反应分析
Types of Reactions: 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction reactions can be performed using reagents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenols or ethers.
科学研究应用
4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for certain receptors or as an inhibitor for specific enzymes . The dioxolane ring provides stability and specificity in these interactions, enhancing the compound’s efficacy in its applications.
相似化合物的比较
1,3-Dioxanes: Similar in structure but with a six-membered ring.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Shares the dioxolane ring but differs in functional groups and applications.
Uniqueness: 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenol is unique due to its combination of the dioxolane ring with the dimethoxyphenol moiety, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where stability and specific interactions are required.
属性
CAS 编号 |
33837-92-2 |
|---|---|
分子式 |
C11H14O5 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
4-(1,3-dioxolan-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-7(11-15-3-4-16-11)6-9(14-2)10(8)12/h5-6,11-12H,3-4H2,1-2H3 |
InChI 键 |
DXAXQZBVFPUNJF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)
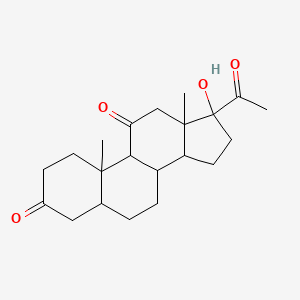
![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)

![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
![6-Butyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B14009269.png)
![N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14009274.png)

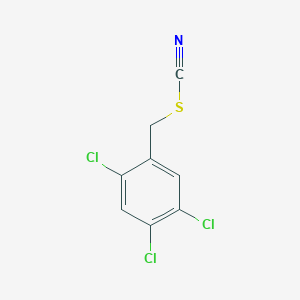
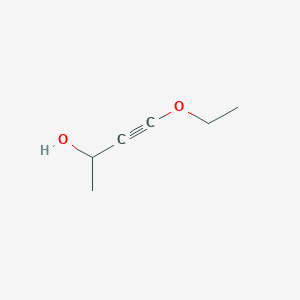
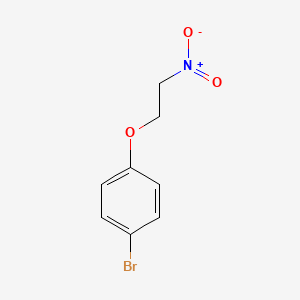
![8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B14009301.png)
![N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B14009316.png)
